An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Citrate
An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Citrate
Introduction
Piperazine citrate, a salt formed from the reaction of piperazine and citric acid, is a widely utilized anthelmintic agent in both human and veterinary medicine.[1][2][3] Its primary mechanism of action involves causing flaccid paralysis in parasitic worms, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), which allows the host to expel them.[2][3] The drug's efficacy, low toxicity, and ease of use have established it as a significant pharmaceutical compound.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and characterization of piperazine citrate. It details a modern, efficient synthesis protocol and outlines a suite of analytical techniques for comprehensive quality control and structural verification, ensuring the final product meets the required purity and identity standards for research and pharmaceutical applications.
Synthesis of Piperazine Citrate
The synthesis of piperazine citrate is a straightforward acid-base reaction that forms a stable salt, tripiperazine di-citrate, with a molecular formula of (C₄H₁₀N₂)₃·2C₆H₈O₇. Modern synthesis methods favor the use of anhydrous piperazine and citric acid in an organic solvent like ethanol, which offers advantages such as a simpler process, higher yield, and reduced waste compared to older methods involving piperazine hexahydrate and water.
Reaction Principle
The reaction involves the neutralization of the basic secondary amine groups of piperazine by the carboxylic acid groups of citric acid. The stoichiometry typically results in a 3:2 molar ratio of piperazine to citric acid.
3 C₄H₁₀N₂ (Piperazine) + 2 C₆H₈O₇ (Citric Acid) → (C₄H₁₀N₂)₃·2C₆H₈O₇ (Piperazine Citrate)
Experimental Protocol: Synthesis
This protocol is adapted from an efficient, high-yield preparation method.
Materials:
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Anhydrous Piperazine
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Citric Acid
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Ethanol (Solvent)
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Reaction kettle with heating, stirring, and dropping funnel capabilities
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Titanium rod filter (e.g., 1.0 µm)
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Centrifuge
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Vacuum dryer
Procedure:
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Dissolution of Reactants:
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Separately dissolve anhydrous piperazine and citric acid in ethanol. A preferred mass ratio of solvent to anhydrous piperazine is 8:1, and for solvent to citric acid, it is 10:1.
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Heat the citric acid solution to approximately 45-60°C to ensure complete dissolution. The piperazine solution can be prepared at room temperature (approx. 25°C).
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Filtration:
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Filter both the citric acid and anhydrous piperazine solutions separately through a titanium rod filter to remove any particulate matter.
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Salt Formation:
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Heat the filtered citric acid solution in the reaction kettle to 60°C.
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Slowly add the filtered anhydrous piperazine solution dropwise to the citric acid solution over a period of about 40 minutes while maintaining constant stirring.
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Reaction and Crystallization:
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After the addition is complete, maintain the reaction mixture at 60°C with stirring for an additional 3 hours.
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Stop the stirring and heating, and allow the mixture to cool slowly to induce crystallization. A preferred cooling temperature is 20°C over a period of 4 hours.
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Isolation and Purification:
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Separate the precipitated piperazine citrate crystals from the mother liquor via centrifugation.
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Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
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Drying:
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Dry the purified crystals in a vacuum dryer at a temperature of 60°C and a vacuum of -0.06 to -0.09 MPa for 2 to 6 hours.
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The resulting product should be a white granular powder. The process can achieve yields exceeding 90%.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of piperazine citrate.
Characterization of Piperazine Citrate
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized piperazine citrate. A combination of spectroscopic, chromatographic, and classical analytical techniques is employed.
Physical and Chemical Properties
The fundamental properties of the synthesized compound should be verified and tabulated for reference.
| Property | Value | Reference(s) |
| Appearance | White granular or crystalline powder | |
| Molecular Weight | 642.66 g/mol (anhydrous) | |
| Melting Point | Approx. 190°C (after drying) | |
| Solubility | Freely soluble in water; practically insoluble in alcohol | |
| pH (5% w/v solution) | 5.0 to 6.0 | |
| Water Content (anhydrous) | Not more than 12.0% - 14.0% (variable) |
Identification Tests
These tests provide primary confirmation of the compound's identity.
Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of the synthesized sample should be concordant with that of a Piperazine Citrate reference standard.
Experimental Protocol:
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Dry both the sample and the reference standard at 120°C for 5 hours.
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Prepare discs by mixing a small amount of the dried sample with potassium bromide (KBr).
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Record the spectra immediately to avoid moisture uptake.
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Compare the spectrum of the sample with the reference spectrum.
Typical Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3500 - 3220 | N-H stretching | |
| 3100 - 2800 | C-H stretching (CH₂) | |
| 1625 - 1430 | C-C stretching (ring) | |
| 1556 - 1475 | C-N-H deformation | |
| 1323 - 1199 | C-N stretching | |
| 1186 - 1049 | C-N stretching (Raman) |
Principle: TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It serves to identify the main compound and detect impurities.
Experimental Protocol:
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Stationary Phase: Silica gel plate.
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Solvent/Mobile Phase: A mixture of concentrated ammonia and ethanol (3:2).
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Test Solution: Dissolve the synthesized piperazine citrate in the solvent mixture (e.g., 10 mg/mL).
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Reference Solution: Prepare a solution of Piperazine Citrate reference standard in the solvent mixture at the same concentration.
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Procedure: Apply spots of both solutions to the TLC plate, develop the chromatogram, and dry the plate.
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Visualization: Spray the plate with a suitable visualizing agent, such as ninhydrin solution.
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Analysis: The principal spot in the test solution chromatogram should correspond in position (Rf value), color, and size to the principal spot in the reference solution chromatogram.
Principle: A qualitative chemical test confirms the presence of the citrate anion.
Experimental Protocol:
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Dissolve approximately 0.5 g of the sample in 5 mL of water.
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The resulting solution should give a positive reaction for citrates as per standard pharmacopeial methods (e.g., formation of a white precipitate with calcium chloride in a neutral solution, which is soluble in dilute hydrochloric acid).
Assay (Quantitative Analysis)
The assay determines the purity of the piperazine citrate, which should be between 98.0% and 101.0% on an anhydrous basis.
Principle: This is a classic and reliable method for quantifying basic substances. Piperazine citrate is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid).
Experimental Protocol:
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Accurately weigh about 200 mg of the synthesized piperazine citrate.
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Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary.
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Add a few drops of crystal violet indicator.
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Titrate the solution with 0.1 N perchloric acid until the endpoint is reached (a color change to greenish-blue). The endpoint can also be determined potentiometrically.
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Perform a blank determination and make any necessary corrections.
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Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.
Principle: HPLC provides high-resolution separation and quantification. Since piperazine lacks a strong chromophore, derivatization is often required to enable UV detection.
Experimental Protocol (with Dansylation):
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Derivatization:
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React an aqueous solution of the sample with dansyl (DNS) chloride in the presence of sodium carbonate.
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An internal standard, such as 1-benzylpiperazine, is added before derivatization.
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The resulting bis-DNS-piperazine derivative is extracted into chloroform.
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Chromatographic Conditions:
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Column: Cyanopropyl column.
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Mobile Phase: Hexane-isopropanol (85:15).
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Flow Rate: 1.5 mL/min.
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Detection: UV at 335 nm.
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Analysis: The peak area of the bis-DNS-piperazine derivative is compared to that of a standard curve prepared from the reference standard. The internal standard corrects for variations in extraction and injection. Detector response is linear for on-column concentrations from 8–50 µg.
Purity and Other Tests
These tests quantify specific impurities and properties to ensure the product meets pharmacopeial standards.
| Test | Method | Specification | Reference(s) |
| Chromatographic Purity | Thin-Layer Chromatography (TLC) | ||
| Ethylenediamine | TLC against a reference standard | Not more than 0.25% | |
| Triethylenediamine | TLC against a reference standard | Not more than 0.25% | |
| Water Content | Karl Fischer Titration | Not more than 12.0% | |
| Sulphated Ash | Ignition of a sample with sulfuric acid | Not more than 0.1% | |
| Heavy Metals | Colorimetric comparison with a lead standard | Not more than 20 ppm |
Structural Elucidation Data
For research purposes, advanced spectroscopic techniques confirm the precise molecular structure.
¹H NMR: In D₂O, piperazine typically shows a singlet for the eight equivalent protons of the two CH₂ groups.
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Piperazine Hexahydrate in D₂O: A singlet at ~2.75 ppm.
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Citrate Moiety: The CH₂ groups of citrate appear as a characteristic AB quartet or two doublets around 2.5-2.8 ppm.
¹³C NMR: Provides information on the carbon skeleton.
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Piperazine: A single peak for the four equivalent carbons.
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Citrate: Peaks corresponding to the carboxyl carbons and the aliphatic carbons.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of piperazine citrate.
